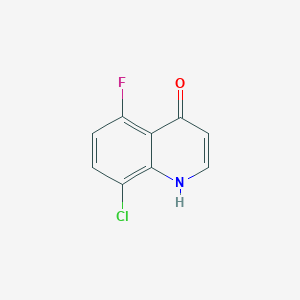
N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide), commonly known as PDC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PDC is a symmetrical molecule that contains two isochroman-3-carboxamide groups linked by a propane-1,3-diyl bridge.
作用機序
The mechanism of action of PDC in its various applications is not fully understood. However, studies have shown that PDC can interact with various biological targets, including enzymes and receptors. PDC has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. PDC has also been shown to bind to certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PDC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PDC can induce apoptosis, or programmed cell death, in cancer cells. PDC has also been shown to inhibit the growth of various fungal and bacterial strains. In vivo studies have shown that PDC can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of PDC is its high yield synthesis method, which makes it easily accessible for laboratory experiments. PDC is also stable under a wide range of conditions, making it suitable for various applications. However, one limitation of PDC is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of PDC. One direction is the further investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the development of novel PDC-based materials for use in various applications, such as drug delivery and sensing. Additionally, further studies are needed to fully elucidate the mechanism of action of PDC in its various applications.
合成法
The synthesis of PDC involves the reaction of isochroman-3-carboxylic acid with 1,3-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of PDC as a white crystalline solid with a high yield.
科学的研究の応用
PDC has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PDC has been shown to exhibit anticancer, antifungal, and antibacterial activities. PDC has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, PDC has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, PDC has been shown to exhibit excellent catalytic activity in various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.
特性
IUPAC Name |
1-oxo-N-[3-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]propyl]-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-20(18-12-14-6-1-3-8-16(14)22(28)30-18)24-10-5-11-25-21(27)19-13-15-7-2-4-9-17(15)23(29)31-19/h1-4,6-9,18-19H,5,10-13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVKLUHTLAOMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCCNC(=O)C3CC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

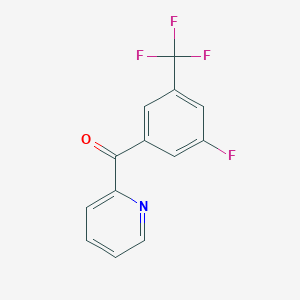
![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)
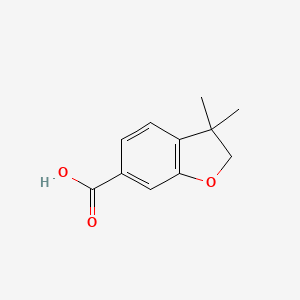
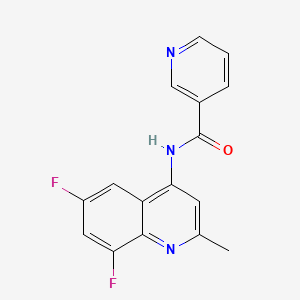

![2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422843.png)
![3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
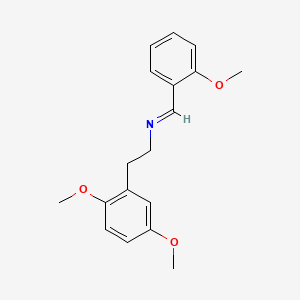
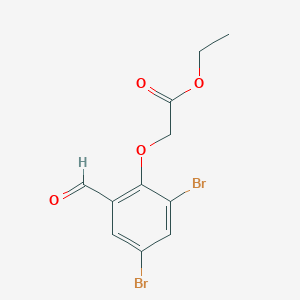
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)
![N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2422855.png)
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)
